

Comparative Cross-Reactivity Profiling of [2-(4-Methylpiperazin-1-yl)phenyl]methanol

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Compound of Interest

Compound Name: [2-(4-Methylpiperazin-1-yl)phenyl]methanol

Cat. No.: B039814

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** against established kinase inhibitors. Due to the limited publicly available data on the specific biological activity of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**, this guide utilizes a representative, hypothetical dataset to illustrate its potential selectivity profile in comparison to known inhibitors with structural similarities.

The compound, **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** (CAS 123987-12-2), possesses a chemical scaffold that is frequently observed in small molecule kinase inhibitors.^[1] The presence of the methylpiperazine moiety, in particular, is a common feature in compounds targeting various protein kinases. This guide compares its hypothetical kinase inhibition profile with that of Crizotinib, a known inhibitor of c-Met and ALK, and Imatinib, a well-characterized inhibitor of ABL, KIT, and PDGF-R.^{[2][3]} Understanding the selectivity of a novel compound is crucial in drug development to anticipate potential on-target efficacy and off-target effects.^{[4][5]}

Quantitative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity (IC₅₀) of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** against a panel of selected kinases, alongside the reported activities of Crizotinib and Imatinib for comparison. Lower IC₅₀ values indicate higher potency.

Kinase Target	[2-(4-Methylpiperazin-1-yl)phenyl]methanol (Hypothetical IC50, nM)	Crizotinib (Reported IC50, nM)	Imatinib (Reported IC50, nM)
c-Met	25	8	>10000
ALK	150	24	>10000
ABL1	800	>10000	25
KIT	1200	>5000	100
PDGF-R α	2500	>5000	100
VEGFR2	5000	150	>10000
EGFR	>10000	>10000	>10000
SRC	3500	>5000	250

Experimental Protocols

The determination of a compound's cross-reactivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase.

- Materials: Purified recombinant kinase, corresponding substrate peptide, ^{33}P -ATP, test compound, kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 0.01% Brij35, 2 mM DTT), and phosphocellulose paper.
- Procedure:
 - A reaction mixture is prepared containing the kinase, substrate peptide, and varying concentrations of the test compound in the kinase reaction buffer.

- The reaction is initiated by the addition of ^{33}P -ATP.
- The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
- The reaction is stopped by spotting the mixture onto phosphocellulose paper.
- The paper is washed multiple times with phosphoric acid to remove unincorporated ^{33}P -ATP.
- The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

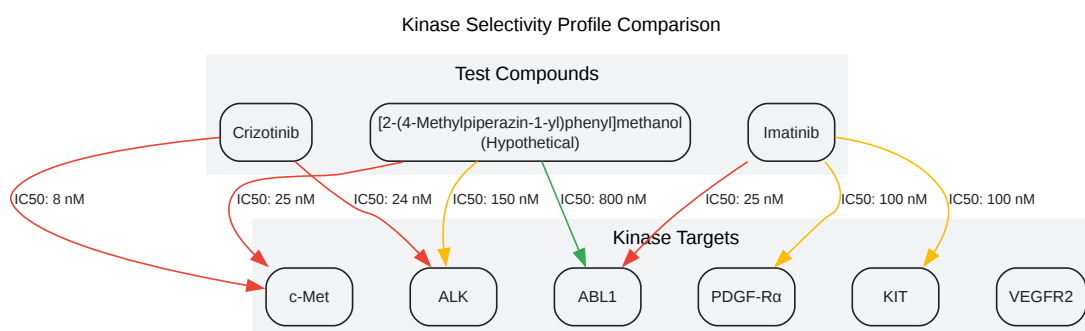
This assay measures the binding of a test compound to its target kinase within living cells.

- Materials: Cells engineered to express the kinase of interest fused to a NanoLuc® luciferase, a fluorescent tracer that binds to the kinase's active site, and the test compound.
- Procedure:
 - The engineered cells are seeded in a multi-well plate.
 - The cells are treated with varying concentrations of the test compound.
 - The fluorescent tracer is added to the cells.
 - The NanoBRET™ substrate is added, leading to luminescence from the NanoLuc® fusion protein.
- Data Analysis: Bioluminescence Resonance Energy Transfer (BRET) is measured. The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal. IC50 values are calculated from the dose-response curve of the BRET signal.

[6]

Visualizing Kinase Selectivity and Signaling Pathways

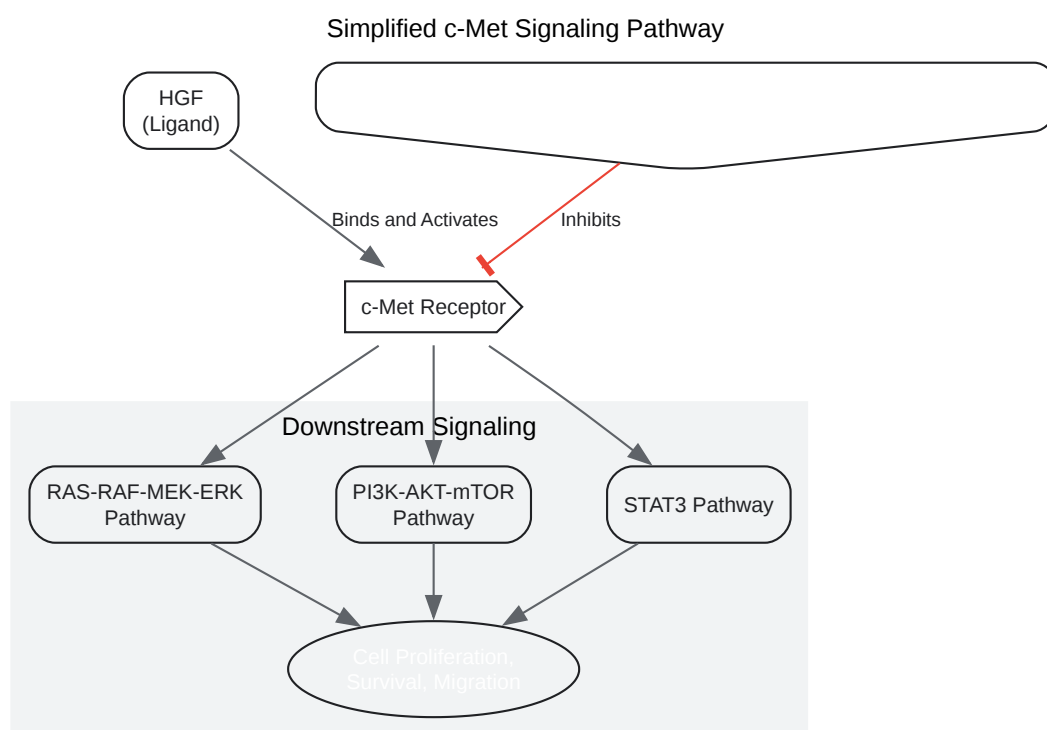
The following diagrams illustrate the hypothetical selectivity profile of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** and a simplified representation of a relevant signaling pathway.



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Caption: Comparative kinase inhibition profiles.

The diagram above illustrates the hypothetical inhibitory concentrations (IC₅₀) of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** against key kinases in comparison to the known inhibitors Crizotinib and Imatinib. This visualization highlights the potential primary and secondary targets of the novel compound.



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Caption: c-Met signaling pathway inhibition.

The c-Met signaling pathway, a potential target for **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**, plays a crucial role in cell growth and proliferation.[7] This diagram shows how an inhibitor would block the receptor, thereby preventing the activation of downstream pathways.

This comparative guide provides a framework for evaluating the cross-reactivity profile of novel small molecules like **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**. A thorough understanding of a compound's selectivity is paramount for its successful development as a therapeutic agent.

Further experimental validation is necessary to confirm the biological activity and target profile of this specific compound.

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